Product packaging for alpha-L-arabinopyranose(Cat. No.:CAS No. 7296-55-1)

alpha-L-arabinopyranose

Cat. No.: B1619099
CAS No.: 7296-55-1
M. Wt: 150.13 g/mol
InChI Key: SRBFZHDQGSBBOR-QMKXCQHVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance in Glycobiology and Glycoscience

In the realm of glycobiology and glycoscience, the significance of α-L-arabinopyranose lies primarily in its role as a biosynthetic precursor to UDP-L-arabinofuranose (UDP-Araf). oup.com Although L-arabinose is predominantly found in the furanose ring form (a five-membered ring) within cell wall polysaccharides, its activated nucleotide sugar donor is synthesized from UDP-L-arabinopyranose (UDP-Arap). oup.comnih.govoup.com This conversion is catalyzed by a class of enzymes known as UDP-arabinopyranose mutases. oup.com The resulting UDP-Araf is then utilized by various glycosyltransferases to incorporate arabinofuranosyl residues into a wide array of glycoconjugates. oup.com

The structural diversity and complexity of these arabinose-containing polysaccharides are critical for their biological functions, which range from structural support in plant cell walls to modulating host-pathogen interactions in microbial infections. wikipedia.orgchemicalbook.com The study of α-L-arabinopyranose and its metabolic pathways is therefore fundamental to understanding the assembly and function of these vital biological structures.

Occurrence in Plant Polysaccharides

L-arabinose, derived from α-L-arabinopyranose, is a significant component of the plant cell wall, making up 5-10% of the cell wall saccharides in plants like Arabidopsis thaliana and rice. chemicalbook.com It is a key constituent of several major polysaccharide families. nih.govchemicalbook.com

Pectic Arabinans within Rhamnogalacturonan I (RG-I)

Pectin (B1162225) is a complex set of polysaccharides in the primary cell walls of terrestrial plants. usp.brdtu.dk One of the major pectic polysaccharides is Rhamnogalacturonan I (RG-I), which has a backbone of repeating disaccharide units of rhamnose and galacturonic acid. oup.comresearchgate.net This backbone is often substituted with neutral sugar side chains, a significant portion of which are arabinans. oup.comresearchgate.net

These pectic arabinans are primarily composed of α-1,5-linked L-arabinofuranosyl residues, which can be further branched with other arabinofuranosyl units. oup.com The structure and branching of these arabinan (B1173331) side chains are highly variable depending on the plant species, tissue, and developmental stage. oup.com These arabinan side chains are thought to play a role in cell wall flexibility, particularly in response to water stress, and may also be involved in cell-cell adhesion. nih.gov The deconstruction of RG-I has revealed the presence of novel arabinogalactan (B145846) oligosaccharide epitopes, highlighting the complexity of these structures. oup.com

Arabinogalactan Proteins (AGPs) Structural Elucidation and Proposed Functions

Arabinogalactan proteins (AGPs) are a diverse family of heavily glycosylated proteins found in plant cell walls and secretions. wikipedia.orgnih.govannualreviews.org They are characterized by a high carbohydrate content, which can exceed 90% of their total mass. wikipedia.org The carbohydrate component is a type II arabinogalactan, which consists of a β-1,3-linked galactan backbone with β-1,6-linked galactan side chains. psu.eduresearchgate.net These side chains are further decorated with arabinose and other sugars. psu.eduresearchgate.net

Glucuronoarabinoxylans and Extensins Constituent

α-L-arabinofuranose is a key substituent in glucuronoarabinoxylans (GAX), a major type of hemicellulose found in the cell walls of grasses. conicet.gov.arwur.nl GAX consists of a linear backbone of β-1,4-linked D-xylopyranose residues, which is decorated with α-L-arabinofuranose and glucuronic acid side chains. nih.govresearchgate.net The arabinose units are typically attached to the C2 and/or C3 positions of the xylose residues. nih.govresearchgate.net The degree and pattern of arabinose substitution can vary significantly between different plant species and tissues. conicet.gov.ar

Extensins are a class of hydroxyproline-rich glycoproteins in the plant cell wall that are also glycosylated with arabinose residues. L-arabinose is a constituent of extensins, contributing to their structure and function. nih.govchemicalbook.com

Presence in Microbial Glycoconjugates

The arabinose derived from α-L-arabinopyranose is also a critical component of the cell wall of certain bacteria, most notably the genus Mycobacterium, which includes the causative agent of tuberculosis, Mycobacterium tuberculosis.

Mycobacterial Arabinogalactan (AG) and Lipoarabinomannan (LAM) Architecture

The mycobacterial cell wall is a complex and unique structure that plays a crucial role in the survival and pathogenicity of these bacteria. oup.comcaister.com A key component of this cell wall is a macromolecular complex called the mycolyl-arabinogalactan-peptidoglycan (mAGP) complex. nih.gov

Arabinogalactan (AG) is a branched polysaccharide that covalently links the peptidoglycan layer to the outer mycolic acid layer. caister.comnih.gov The galactan component of AG is a linear chain of alternating β-1,5- and β-1,6-linked galactofuranose residues. oup.comwikipedia.org The arabinan component consists of linear chains of α-1,5-linked arabinofuranose residues and branched motifs. oup.comresearchgate.net

Lipoarabinomannan (LAM) is another major lipoglycan found in the mycobacterial cell envelope. mdpi.comnih.gov It is anchored to the cell membrane via a phosphatidyl-myo-inositol moiety. mdpi.comresearchgate.netfigshare.com LAM consists of a mannan (B1593421) core, to which a large arabinan domain is attached. mdpi.compnas.org The structure of the arabinan domain of LAM is similar to that of AG, containing linear α-1,5-linked arabinofuranosyl chains and branched structures. mdpi.compnas.org The non-reducing ends of the arabinan chains can be capped with mannose units or other motifs, which vary between different mycobacterial species. mdpi.comnih.gov

The intricate architecture of both AG and LAM, rich in arabinofuranose residues derived from α-L-arabinopyranose, is essential for the structural integrity of the mycobacterial cell wall and its function as a protective barrier. wikipedia.org

Role in Bacterial-Plant Symbiotic Interactions

Alpha-L-arabinopyranose, a constituent of major plant cell wall polysaccharides like pectin and hemicellulose, plays a significant role in the intricate dialogue between plants and symbiotic bacteria. nih.govmicrobiologyresearch.org While it is most abundant in complex polysaccharide structures such as arabinans and arabinogalactan-proteins (AGPs), it is also present in its free monomeric form in root exudates, albeit at lower concentrations than other sugars like fructose (B13574) and sucrose. nih.govmicrobiologyresearch.orgresearchgate.net In the rhizosphere, this monosaccharide serves as both a crucial nutrient source and a chemical signal, guiding symbiotic bacteria toward their host plant and influencing the establishment of a successful symbiotic relationship. tandfonline.comresearchgate.netnih.gov

The initiation of the symbiotic relationship between nitrogen-fixing bacteria, such as those from the Rhizobium genus, and leguminous plants depends on a complex molecular signal exchange. asm.org Plant roots release a variety of compounds, including L-arabinose, into the surrounding soil. researchgate.net These exudates attract rhizobia, which are motile and capable of chemotaxis—directed movement in response to a chemical gradient. tandfonline.comnih.gov

Research has demonstrated that L-arabinose is a chemoattractant for several rhizobial species. tandfonline.comnih.gov For example, studies on Bradyrhizobium japonicum, the symbiont of soybean (Glycine max), have shown that these bacteria exhibit a positive chemotactic response to soybean root exudates. tandfonline.com Further analysis identified L-arabinose as one of the active chemoattractants within these exudates. tandfonline.com The chemotactic response can be highly specific, with certain rhizobial strains showing a stronger attraction to the root exudates of their compatible host cultivars. tandfonline.com This suggests that L-arabinose, as part of a complex mixture of root exudates, helps the plant select for appropriate symbiotic partners from the diverse microbial community in the soil. tandfonline.comresearchgate.net While not always the most potent attractant, the consistent presence of L-arabinose in root exudates and its recognition by various rhizobia underscore its importance in the early stages of symbiosis. nih.gov

Beyond its role as a chemoattractant, α-L-arabinopyranose is a valuable carbon source for rhizobia, supporting their growth and proliferation in the competitive rhizosphere environment. researchgate.netmicrobiologyresearch.org Interestingly, the metabolic pathways for L-arabinose catabolism differ between major groups of rhizobia. microbiologyresearch.orgmicrobiologyresearch.org These differences reflect distinct metabolic adaptations among these symbiotic bacteria.

Fast-growing rhizobia, such as Sinorhizobium meliloti and Rhizobium leguminosarum, metabolize L-arabinose through an oxidative pathway that converts it into α-ketoglutarate, an intermediate of the tricarboxylic acid (TCA) cycle. microbiologyresearch.orgresearchgate.net In contrast, slow-growing species like Bradyrhizobium japonicum utilize a different pathway where L-arabinose is ultimately cleaved into pyruvate (B1213749) and glycolaldehyde. researchgate.netresearchgate.netnih.gov These distinct metabolic strategies highlight the evolutionary divergence in nutrient utilization among rhizobia.

Furthermore, the regulatory networks controlling L-arabinose metabolism can be intertwined with the regulation of symbiosis itself. In Rhizobium tropici, an AraC-type transcriptional regulator, a class of proteins known to control L-arabinose uptake and catabolism, has been found to be essential for a successful symbiosis with the common bean (Phaseolus vulgaris). asm.org This regulator is involved in activating the expression of nodulation (nod) genes, which are critical for producing the Nod factors that signal back to the plant and initiate nodule formation. asm.org This demonstrates that L-arabinose can act not just as a nutrient or attractant, but also as a signal that influences the genetic programs required for establishing the symbiotic state.

Detailed Research Findings

Below are interactive tables summarizing key research findings on the metabolism of α-L-arabinopyranose by rhizobia and its role as a chemoattractant.

Table 1: Metabolic Pathways of L-Arabinose in Symbiotic Rhizobia

This table outlines the different metabolic routes for L-arabinose utilization in fast- and slow-growing rhizobial species.

Rhizobial GroupRepresentative SpeciesKey EnzymesMetabolic End ProductReference
Fast-Growing Sinorhizobium meliloti, Rhizobium leguminosarumL-arabinose dehydrogenase, α-ketoglutarate semialdehyde dehydrogenaseα-ketoglutarate microbiologyresearch.org, researchgate.net
Slow-Growing Bradyrhizobium japonicumL-arabinose dehydrogenase, 2-keto-3-deoxy-L-arabonate aldolasePyruvate and Glycolaldehyde nih.gov, researchgate.net

Table 2: Role of L-Arabinose as a Chemoattractant for Rhizobia

This table highlights studies demonstrating the chemotactic response of rhizobia to L-arabinose.

Rhizobial SpeciesHost PlantObservationResearch FocusReference
Bradyrhizobium japonicumSoybean (Glycine max)Exhibited chemotaxis toward L-arabinose found in root exudates.Chemotactic response to root exudates of different soybean cultivars. tandfonline.com
Rhizobium leguminosarumPea, CloverConsistently reported as an attractant for multiple strains.General chemotaxis studies. nih.gov
Rhizobium trifoliiTrefoilShowed chemotactic response to L-arabinose.Comparison of chemotaxis to various aromatic and other compounds. asm.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H10O5 B1619099 alpha-L-arabinopyranose CAS No. 7296-55-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R,3R,4S,5S)-oxane-2,3,4,5-tetrol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O5/c6-2-1-10-5(9)4(8)3(2)7/h2-9H,1H2/t2-,3-,4+,5+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRBFZHDQGSBBOR-QMKXCQHVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(O1)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@@H]([C@H]([C@@H](O1)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201315713
Record name α-L-Arabinopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201315713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7296-55-1
Record name α-L-Arabinopyranose
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7296-55-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name alpha-L-Arabinopyranose
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007296551
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name α-L-Arabinopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201315713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name .ALPHA.-L-ARABINOPYRANOSE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UO2PIV2K4C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Biosynthesis and Metabolic Pathways Involving α L Arabinopyranose

Enzymatic Pathways for Monosaccharide Interconversion

The metabolic pathways governing the formation of L-arabinose precursors are essential for the synthesis of vital cell wall components. A key step in this process is the interconversion between the pyranose and furanose forms of UDP-L-arabinose, which is catalyzed by specific mutase enzymes.

Glycosyltransferase-Mediated Polysaccharide Assembly

Once the activated sugar donor, primarily UDP-L-arabinofuranose, is synthesized, glycosyltransferases are responsible for its transfer to growing polysaccharide chains. These enzymes exhibit high specificity for both the donor substrate and the acceptor molecule, ensuring the correct assembly of complex cell wall structures.

Molecular Mechanisms in Mycobacterial Cell Wall Biosynthesis

The cell wall of Mycobacterium tuberculosis and related species is a complex and essential structure, with arabinogalactan (B145846) being a major component. nih.govresearchgate.netoup.com This heteropolysaccharide is covalently linked to peptidoglycan and mycolic acids, forming the mycolyl-arabinogalactan–peptidoglycan (mAGP) complex that is crucial for the bacterium's viability and provides a barrier against antibiotics. nih.govkegg.jp

The biosynthesis of the arabinan (B1173331) domains of arabinogalactan involves a series of arabinofuranosyltransferases that utilize decaprenylphosphoryl-β-D-arabinofuranose (DPA) as the arabinose donor. nih.gov These enzymes catalyze the formation of α(1→3), α(1→5), and β(1→2) glycosidic linkages. nih.gov The Emb proteins (EmbA, EmbB, and EmbC) are key arabinofuranosyltransferases in this process and are the targets of the anti-tubercular drug ethambutol. nih.gov

The assembly of the galactan portion of arabinogalactan is initiated by the transfer of galactofuranose (Galf) residues from UDP-Galf. nih.govresearchgate.net A bifunctional galactofuranosyltransferase, GlfT1, is responsible for the initial transfer of two Galf residues. nih.gov Subsequently, another bifunctional transferase, GlfT2, carries out the polymerization of the linear galactan chain with alternating β(1→5) and β(1→6) linkages. researchgate.netnih.gov

Enzyme/ProteinFunction in Mycobacterial Cell Wall Biosynthesis
EmbA, EmbB, EmbCArabinofuranosyltransferases involved in arabinan chain synthesis
GlfT1Bifunctional galactofuranosyltransferase; initiates galactan synthesis
GlfT2Bifunctional galactofuranosyltransferase; polymerizes the galactan chain

Role of Plant Glycosyltransferases in Cell Wall Polymerization

In plants, a vast array of glycosyltransferases is responsible for the synthesis of the complex polysaccharides that constitute the cell wall. nih.govtaylorfrancis.com L-arabinose, primarily in its furanose form, is a significant component of pectic arabinans, arabinogalactan-proteins (AGPs), and the side chains of hemicelluloses like xyloglucan (B1166014) and arabinoxylan. nih.govpurdue.edu

The synthesis of these polysaccharides occurs in the Golgi apparatus, where various glycosyltransferases act in a coordinated manner. nih.gov For example, xyloglucan S-side chain transferases are responsible for adding α-L-Araf residues to the xylosyl units of the xyloglucan backbone. nih.gov In some plants, β-L-Arap residues are transferred from UDP-L-Arap to α-L-Araf residues in AGPs, a reaction catalyzed by an arabinopyranosyltransferase (ArapT). nih.gov

The diversity and specificity of plant glycosyltransferases allow for the synthesis of a wide range of polysaccharide structures, which in turn contributes to the varied physical and functional properties of the plant cell wall. nih.govpnas.org

PolysaccharideRole of Arabinosyltransferases
Pectic ArabinanPolymerization of α-1,5-linked L-arabinofuranosyl residues
Arabinogalactan-Proteins (AGPs)Addition of α-L-Araf and β-L-Arap side chains
XyloglucanAddition of α-L-Araf residues to xylosyl side chains
ArabinoxylanAddition of α-L-Araf residues to the xylan (B1165943) backbone

Enzymatic Transformations and Mechanisms of α L Arabinopyranose Containing Polymers

Enzymatic Degradation Mechanisms

The degradation of arabinose-containing polysaccharides is accomplished through the coordinated action of several types of glycoside hydrolases, each with a specific role in cleaving the various glycosidic bonds within these complex structures.

α-L-Arabinofuranosidases (ABFs) in Glycosidic Bond Hydrolysis

α-L-Arabinofuranosidases (ABFs), classified under EC 3.2.1.55, are exo-acting enzymes that catalyze the hydrolysis of terminal non-reducing α-L-arabinofuranosyl residues from a variety of substrates, including arabinans, arabinoxylans, and arabinogalactans. mdpi.com These enzymes are essential for removing arabinose side chains, thereby exposing the main polysaccharide backbone to other degradative enzymes. koreascience.kr ABFs are found across several glycoside hydrolase (GH) families, primarily GH43, GH51, GH54, and GH62, indicating their diverse evolutionary origins and structural properties. koreascience.krnih.gov

The substrate specificity of ABFs is a key determinant of their biological function. These enzymes exhibit versatile hydrolyzing activities, cleaving α-1,2-, α-1,3-, and/or α-1,5-L-arabinofuranosidic linkages. nih.govsemanticscholar.org This broad specificity allows them to act on the variously decorated arabinose-containing polymers found in plant cell walls.

The specificity often correlates with the GH family to which the enzyme belongs. For instance, many enzymes from the GH51 family are capable of attacking all three linkage types (α-1,2, α-1,3, and α-1,5). mdpi.com In contrast, the GH43 family shows greater diversity; some members are exo-1,5-α-L-arabinofuranosidases specific for the α-1,5-linkages of the arabinan (B1173331) backbone, while others are arabinoxylan arabinofuranohydrolases that act on the α-1,2- and α-1,3-linked side chains. mdpi.com Specificity can also vary significantly even between enzymes from the same species. For example, two different ABFs from Aspergillus niger display distinct preferences for glycosidic linkages; one hydrolyzes in the order of (1→5)->(1→2)->(1→3)-linkages, while the other prefers the order of (1→2)->(1→3)->(1→5)-linkages. nih.gov An ABF from Trichoderma reesei was found to hydrolyze linkages in the order of (1→5)->(1→2)-≥(1→3). oup.comnih.gov

Substrate Specificity of Selected α-L-Arabinofuranosidases (ABFs)
Enzyme SourceGH FamilyPreferred Linkage Cleavage OrderPrimary SubstratesReference
Trichoderma reeseiNot Specifiedα-1,5 > α-1,2 ≥ α-1,3Arabinan, Arabinoxylan, Arabinogalactan (B145846) oup.comnih.gov
Aspergillus niger (Megazyme)Not Specifiedα-1,5 > α-1,2 > α-1,3Arabinan, Debranched-arabinan nih.gov
Aspergillus niger 5-16Not Specifiedα-1,2 > α-1,3 > α-1,5Arabinan nih.gov
Bifidobacterium longum subsp. suis (BflsABF43B)GH43Specific for α-1,5Linear Arabino-oligosaccharides (LAOS), Debranched Arabinan nih.gov
Geobacillus sp.GH51Hydrolyzes α-1,2, α-1,3, and α-1,5Oligomeric and Polymeric Substrates semanticscholar.org

Glycoside hydrolases, including ABFs, employ one of two primary stereochemical mechanisms for catalysis: retention or inversion of the anomeric configuration. researchgate.net

The retaining mechanism is a two-step, double-displacement process. nih.gov In the first step (glycosylation), a catalytic nucleophile on the enzyme attacks the anomeric carbon, displacing the aglycone (the remainder of the polysaccharide) and forming a covalent glycosyl-enzyme intermediate. In the second step (deglycosylation), a water molecule, activated by a general acid/base catalyst, attacks the anomeric carbon of the intermediate, releasing the sugar with the same anomeric configuration as the substrate. nih.govacs.org This mechanism requires two key catalytic residues, typically carboxylates, positioned approximately 5 Å apart in the active site. researchgate.net ABFs from GH families 51 and 54 are known to be retaining enzymes. nih.govacs.org

The inverting mechanism is a single-step process where a general acid catalyst protonates the glycosidic oxygen while a general base catalyst activates a water molecule for a direct nucleophilic attack on the anomeric carbon. researchgate.netacs.org This single displacement results in the inversion of the stereochemistry at the anomeric center. Inverting enzymes typically have their catalytic residues positioned further apart, at a distance of about 10 Å, to accommodate the substrate and the attacking water molecule simultaneously. researchgate.net

Endoarabinanases (ABNs) and Exo-α-1,5-Arabinanases Actions

While ABFs debranch the polysaccharide, endoarabinanases (ABNs; EC 3.2.1.99) and exo-arabinanases target the main chain.

Endoarabinanases (ABNs) are enzymes that catalyze the endohydrolysis of internal α-1,5-L-arabinofuranosidic linkages within the backbone of arabinans. nih.govcreative-enzymes.com This action breaks down the long polymer into smaller arabino-oligosaccharides (AOS) of varying degrees of polymerization. jmb.or.kr The majority of ABNs are classified in the GH43 family. nih.govjmb.or.kr

Exo-α-1,5-arabinanases act on the non-reducing end of the arabinan polymer, cleaving off specific oligosaccharides. mdpi.com Their mode of action is distinct from ABNs, which act randomly on internal linkages. For example, exo-ABNs from the GH93 family exclusively release arabinobiose, while some exo-type ABNs from the GH43 family produce arabinotriose. nih.govjmb.or.kr

Synergistic Actions of Degradative Enzymes in Complex Carbohydrate Deconstruction

The efficient and complete degradation of complex, branched polysaccharides like arabinan is not possible with a single enzyme. Instead, it requires the synergistic and cooperative action of both exo- and endo-acting enzymes. nih.govnih.gov

The general model for this synergy involves a multi-step process. koreascience.krnih.gov First, exo-acting ABFs remove the α-1,2 and α-1,3-linked arabinose side chains. nih.govjmb.or.kr This debranching is crucial as it removes steric hindrance and provides endo-acting ABNs with access to the α-1,5-arabinan backbone. koreascience.krjmb.or.kr The ABNs then hydrolyze the main chain into smaller oligosaccharides. Finally, both enzyme types work together to break down these oligosaccharides into the monosaccharide L-arabinose. nih.govsemanticscholar.org

The effectiveness of this synergy has been demonstrated quantitatively. In one study, the treatment of sugar beet arabinan with an ABF (GAFase) alone yielded 35.9% L-arabinose, while an ABN (BlABNase) alone released only 0.5% due to the highly branched nature of the substrate. koreascience.krjmb.or.krsemanticscholar.org However, when both enzymes were used simultaneously, the hydrolysis yield dramatically increased to 91.2%. koreascience.krnih.govjmb.or.kr This demonstrates a powerful synergistic effect that is significantly greater than the sum of the individual enzyme actions or even a stepwise treatment. koreascience.krsemanticscholar.org

Synergistic Hydrolysis of Sugar Beet Arabinan
Enzyme TreatmentL-Arabinose Yield (%)Reference
GAFase (ABF) alone35.9% koreascience.krnih.govjmb.or.kr
BlABNase (ABN) alone0.5% koreascience.krnih.govjmb.or.kr
Stepwise: BlABNase then GAFase75.5% jmb.or.krsemanticscholar.org
Simultaneous: GAFase + BlABNase91.2% koreascience.krnih.govjmb.or.kr

Enzyme Engineering and Directed Evolution for Modified Specificity and Activity

The industrial application of enzymes often requires properties such as high stability, specific activity, and efficiency under process conditions. Enzyme engineering and directed evolution are powerful strategies used to tailor enzymes with desired characteristics. nih.gov

One major focus of engineering is enhancing thermostability, as many industrial processes are run at elevated temperatures. Directed evolution, which mimics natural evolution in the laboratory through rounds of random mutagenesis and screening, has been successfully employed to this end. For example, a GH62 α-L-arabinofuranosidase from Aspergillus fumigatus had its melting temperature increased by 5°C through directed evolution using error-prone PCR combined with site-saturation mutagenesis. nih.gov

Another key area of enzyme engineering is altering the catalytic activity itself. Most glycoside hydrolases preferentially catalyze hydrolysis over transglycosylation (the transfer of a sugar moiety to an acceptor other than water). However, for the synthesis of novel oligosaccharides, a high transglycosylation activity is desirable. url.edu Protein engineering has been used to shift this catalytic balance. Through an iterative approach of random mutagenesis and recombination, a hydrolytic GH51 α-L-arabinofuranosidase was transformed into a highly efficient "non-Leloir" transarabinofuranosylase. url.edu The engineered variants achieved transglycosylation yields of the main product up to 80%, a dramatic increase from the 11% yield of the wild-type enzyme, with transfer rates approaching 100%. url.edu This work demonstrates that the catalytic function of these enzymes can be fundamentally redesigned to favor synthesis over degradation. url.eduresearchgate.net

Chemical and Chemoenzymatic Synthesis of α L Arabinopyranose Derivatives and Oligosaccharides

Advanced Synthetic Methodologies for Defined Oligosaccharide Structures

The chemical synthesis of oligosaccharides, including those containing α-L-arabinopyranose, has matured into a highly predictable and efficient field. Modern strategies allow for the construction of complex glycans with precise control over linkage and stereochemistry.

Stereoselective Glycosylation Strategies and Stereocontrol

The formation of 1,2-cis-glycosidic linkages, such as the α-linkage in L-arabinopyranosides, presents a significant challenge in carbohydrate chemistry due to the absence of neighboring group participation from a C-2 protecting group. nih.gov This often leads to a mixture of anomers, although the α-product may be favored by the anomeric effect. nih.gov To overcome this, various strategies have been developed to achieve high stereoselectivity.

One approach involves the use of bulky silyl (B83357) protecting groups, such as the triisopropylsilyl (TIPS) group, at the O-2 position of the glycosyl donor. This has been shown to favor stereoselective 1,2-cis-glycosylation in the synthesis of various monosaccharides, including D-arabinofuranosides. researchgate.net The steric hindrance of the silyl group directs the incoming acceptor to the opposite face of the sugar ring, thereby favoring the formation of the α-linkage.

Another strategy to control stereoselectivity is the use of specific catalysts. For instance, B(C6F5)3 has been used as a catalyst in the stereoselective 1,2-cis arabinofuranosylation with a conformationally constrained donor, resulting in high β-selectivity. acs.org While this example pertains to the furanose form, the principle of using Lewis acids to activate the glycosyl donor and influence the stereochemical outcome is a general one in glycosylation chemistry. The choice of solvent can also play a crucial role in determining the α:β ratio of the products. nih.gov

Furthermore, the structure of the glycosyl acceptor and the protecting groups on both the donor and acceptor can influence the stereochemical outcome of the glycosylation reaction. nih.gov For example, the use of glycosyl acceptor-derived boronic or borinic esters has been employed for the stereospecific synthesis of β-L-rhamnopyranosides from a 1,2-anhydro-L-rhamnopyranose donor. nih.gov

Chemoenzymatic Approaches for Complex Glycan Synthesis

Chemoenzymatic methods, which combine the selectivity of enzymes with the versatility of chemical synthesis, offer powerful tools for the construction of complex glycans and their derivatives. These approaches can overcome some of the limitations of purely chemical or enzymatic methods.

Synthesis of Nucleotide Sugars (e.g., UDP-Arabinose) for Glycoengineering

Uridine diphosphate-β-L-arabinose (UDP-Ara) is a key nucleotide sugar required for the glycosyltransferase-catalyzed synthesis of polysaccharides in various organisms. nih.gov Chemoenzymatic methods have been developed for the efficient and stereoselective synthesis of UDP-Ara, which is crucial for glycoengineering and the production of glycans. nih.gov

A common approach involves a three-step procedure that begins with the chemical synthesis of L-arabinose-1-phosphate from its β-glycosylsulfonylhydrazide. nih.govfrontiersin.org This chemically synthesized sugar-1-phosphate is then used as a substrate for a recombinant UDP-sugar pyrophosphorylase (USP), which catalyzes the formation of UDP-β-L-arabinose. nih.govfrontiersin.org Enzymes from organisms such as Arabidopsis thaliana and Bifidobacterium infantis have been successfully employed for this purpose. nih.gov This method avoids the need for protection strategies and complex purification techniques, making it a facile route to stereopure nucleotide sugars on a preparative scale. nih.govfrontiersin.org

One-pot multi-enzyme (OPME) systems have also been developed to streamline the synthesis of UDP-arabinose. frontiersin.org These systems can utilize enzymes from sugar recycling and salvage pathways, such as a sugar-1-phosphate kinase and a promiscuous NDP-sugar pyrophosphorylase, to achieve high yields of the anomerically pure nucleotide sugar. frontiersin.org

Enzyme ClassSpecific EnzymeOrganism SourceSubstrate(s)Product
UDP-sugar pyrophosphorylaseAtUSPArabidopsis thalianaL-arabinose-1-phosphate, UTPUDP-β-L-arabinose
UDP-sugar pyrophosphorylaseBiUSPBifidobacterium infantisL-arabinose-1-phosphate, UTPUDP-β-L-arabinose
Sugar-1-kinaseArabinokinasePlantsL-arabinose, ATPL-arabinose-1-phosphate

Enzymatic Feruloylation of Arabino-oligosaccharides

Feruloylated arabino-oligosaccharides (FAOs) are compounds where ferulic acid is ester-linked to arabino-oligosaccharides. These molecules possess the combined beneficial properties of both ferulic acid and oligosaccharides. researchgate.net Chemoenzymatic synthesis provides a precise method for their production.

The enzymatic transfer of a feruloyl group to L-arabinose and L-arabinobiose has been achieved using a feruloyl esterase type C from Sporotrichum thermophile (StFaeC). nih.gov This reaction is typically carried out in a ternary water-organic mixture, such as n-hexane, t-butanol, and water. nih.gov The enzyme catalyzes the transesterification of a feruloyl donor, such as methyl ferulate, to the arabino-oligosaccharide acceptor. nih.gov Studies have shown that the feruloylation occurs on the non-reducing arabinofuranose ring of the oligosaccharide. nih.gov The conversion of the sugar to its feruloylated derivative can reach up to 40% for L-arabinose and 20% for L-arabinobiose. nih.gov

EnzymeSource OrganismSubstrate(s)Product
Feruloyl esterase type C (StFaeC)Sporotrichum thermophileL-arabinose, Methyl ferulateFeruloylated L-arabinose
Feruloyl esterase type C (StFaeC)Sporotrichum thermophileL-arabinobiose, Methyl ferulateFeruloylated L-arabinobiose

Glycosynthase-Catalyzed Polymerization for Designer Polysaccharides

Glycosynthases are engineered glycosidases that can synthesize oligosaccharides and polysaccharides with high precision. nih.gov These mutant enzymes are catalytically active for the formation of glycosidic bonds but are deficient in hydrolytic activity. nih.gov This allows for the polymerization of sugar donors to create "designer" polysaccharides with controlled structures. nih.gov

The enzymatic polymerization process typically involves a glycosyl donor, such as a sugar fluoride, and a glycosynthase catalyst. nih.govresearchgate.net The glycosynthase repeatedly catalyzes the glycosylation of an acceptor, which can be the growing polymer chain, with the activated sugar monomer. nih.govresearchgate.net This method has been successfully used for the in vitro synthesis of various natural polysaccharides like cellulose (B213188), xylan (B1165943), and chitin, as well as unnatural hybrid polysaccharides. nih.govresearchgate.net While specific examples of glycosynthase-catalyzed polymerization of α-L-arabinopyranose are not extensively detailed in the provided search results, the general principles of this technology are applicable. By selecting an appropriate glycosynthase and an activated α-L-arabinopyranosyl donor, it would be theoretically possible to synthesize arabinans with defined linkages and degrees of polymerization.

Enhanced Production of Arabinosylated Xylo-oligosaccharides

Arabinoxylated xylo-oligosaccharides (AXOS) are prebiotic compounds that can be produced through the enzymatic modification of arabinoxylans. nih.gov Enhancing the synthesis of these valuable oligosaccharides is an active area of research.

One approach to improve the production of AXOS is through the directed evolution of enzymes. For example, random mutagenesis was performed on the α-L-arabinofuranosidase from Thermobacillus xylanilyticus to enhance its ability to perform transarabinofuranosylation using natural xylo-oligosaccharides as acceptors. nih.gov A high-throughput screening method was used to identify mutants with lowered hydrolytic activity and improved transglycosylation capabilities. nih.gov The most promising mutants showed a significant improvement in the synthesis yields of the transglycosylation products, with yields up to 18% compared to 9% for the parent enzyme when xylobiose was used as the acceptor. nih.gov

EnzymeModificationAcceptorImprovement
α-L-arabinofuranosidaseRandom MutagenesisXylo-oligosaccharidesIncreased transglycosylation yield (from 9% to 18%)

Design and Synthesis of Functional Probes and Enzyme Inhibitors

The study of enzymes and cellular interactions involving α-L-arabinopyranose has been significantly advanced by the development of specialized chemical tools. Functional probes and inhibitors designed around the α-L-arabinopyranose scaffold allow for the detailed investigation of enzyme activity and the complex interplay of carbohydrates in biological systems. These molecular tools are broadly categorized into activity-based probes (ABPs) for profiling enzyme activity and glycoconjugate probes for studying carbohydrate-mediated interactions.

Activity-Based Probes (ABPs) for Glycosidase Profiling

Activity-based protein profiling (ABPP) has become an indispensable technique for the functional analysis of enzymes within their native biological context. For glycosidases, ABPs are particularly powerful as they provide a means to visualize and identify active enzymes in complex proteomes. These probes typically consist of a carbohydrate recognition motif, a reactive group (or "warhead") that forms a covalent bond with the enzyme's active site, and a reporter tag (e.g., a fluorophore or biotin) for detection and isolation.

The design of ABPs targeting retaining α-L-arabinopyranosidases has been heavily influenced by the success of cyclophellitol (B163102) and its derivatives as mechanism-based inhibitors. Cyclophellitol is a potent, irreversible inhibitor of retaining β-glucosidases, and by altering its stereochemistry, it can be adapted to target other glycosidases. For α-L-arabinopyranosidases, the synthesis of L-arabino-configured cyclophellitol derivatives is a key strategy.

A divergent synthetic route has been developed to produce L-arabino-configured cyclophellitol epoxides and aziridines, which serve as the core structures for these ABPs. researchgate.netresearcher.liferesearchgate.net The synthesis commences from D-xylose and employs key steps such as asymmetric allylation and ring-closing metathesis to construct the fundamental cyclohexene (B86901) intermediate. researchgate.netresearchgate.net This intermediate can then be converted into either an epoxide or an aziridine.

Epoxide-based probes: The cyclohexene precursor can be treated with an epoxidizing agent like methyl(trifluoromethyl)dioxirane (B1250162) to yield the L-arabino-cyclophellitol epoxide. The epoxide ring is highly strained and susceptible to nucleophilic attack by the catalytic residue in the active site of a retaining glycosidase, leading to an irreversible covalent bond. researchgate.netresearcher.liferesearchgate.net

Aziridine-based probes: Alternatively, the cyclohexene can undergo direct aziridination. researchgate.netresearchgate.net Cyclophellitol aziridines are also potent irreversible inhibitors that covalently modify the enzyme's catalytic nucleophile. researchgate.netresearchgate.net These aziridine-based probes can be further functionalized by attaching reporter tags to the nitrogen atom, creating versatile tools for enzyme profiling. researchgate.netresearchgate.net

These L-arabino-configured cyclophellitol derivatives are designed to mimic the natural substrate, allowing them to specifically target and label active retaining α-L-arabinopyranosidases. The covalent nature of the interaction ensures that the probe remains bound to the enzyme, facilitating subsequent analysis.

Probe TypeWarheadSynthetic PrecursorPotential Target Enzymes
L-arabino-cyclophellitolEpoxideL-arabino-configured cyclohexeneRetaining α-L-arabinopyranosidases
L-arabino-cyclophellitol aziridineAziridineL-arabino-configured cyclohexeneRetaining α-L-arabinopyranosidases

Glycoconjugate Probes for Carbohydrate-Carbohydrate Interaction Studies

Carbohydrate-carbohydrate interactions are fundamental to many biological processes, including cell-cell recognition, adhesion, and signaling. nih.govmdpi.comquora.com The creation of synthetic glycoconjugate probes containing α-L-arabinopyranose is a promising avenue for elucidating the role of this specific sugar in these events. These probes are designed to mimic naturally occurring glycans and can be used to study their binding partners and functional roles.

In the plant kingdom, arabinogalactan-proteins (AGPs) are a major class of proteoglycans found on the cell surface that are involved in a wide array of developmental processes, including cell proliferation and plant-microbe interactions. frontiersin.orgnih.govnih.gov The intricate carbohydrate portions of AGPs, which can contain α-L-arabinopyranose residues, are thought to be the primary mediators of their biological functions. frontiersin.orgnih.govnih.gov This suggests that the arabinose units are key to the recognition events governed by AGPs.

Inspired by these natural structures, synthetic glycoconjugates featuring α-L-arabinopyranose can be designed as probes. These probes can be immobilized on surfaces to study cell adhesion or used in solution to investigate aggregation phenomena. nih.gov The synthesis of such probes requires robust methods for oligosaccharide assembly. For instance, chemoenzymatic approaches using α-L-arabinofuranosidases in transglycosylation reactions have been explored for the synthesis of arabinosylated xylo-oligosaccharides. nih.gov While this example focuses on the furanose form, similar enzymatic or chemical strategies can be adapted for the synthesis of α-L-arabinopyranose-containing oligosaccharides.

Another class of naturally occurring glycoconjugates that serve as a model for probe design are L-arabinopyranosylated flavonoids. nih.gov These molecules are involved in plant signaling and stress responses. nih.govresearchgate.net The arabinose moiety can influence the solubility, stability, and biological activity of the flavonoid aglycone. Synthetic probes based on these structures could be used to identify their cellular receptors and dissect their signaling pathways.

The development of functional probes based on α-L-arabinopyranose is a burgeoning field. While activity-based probes for corresponding glycosidases are well-conceptualized with established synthetic routes, the use of α-L-arabinopyranose-containing glycoconjugates to specifically study carbohydrate-carbohydrate interactions is an area ripe for further exploration. The synthesis of well-defined oligosaccharides and their conjugation to reporter molecules or surfaces will be crucial for advancing our understanding of the biological roles of this important monosaccharide.

Conformational Analysis and Advanced Structural Characterization of α L Arabinopyranose

Computational Chemistry Approaches for Conformational Landscapes

Density Functional Theory (DFT) and Ab Initio Metadynamics Applications

Density Functional Theory (DFT) is a quantum mechanical method used to calculate the electronic structure of molecules, providing accurate geometries and relative energies of different conformers. For pyranose rings, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G**, are employed to optimize the geometry of various chair, boat, and skew-boat conformations. nih.govresearchgate.net These calculations can determine the relative stability of conformers, such as the common a ¹C₄ and ⁴C₁ chair forms of L-arabinopyranose.

Ab initio metadynamics is an enhanced sampling simulation technique that can be used to explore the conformational free energy landscape of a molecule. bohrium.com By adding a history-dependent bias potential to the system, the simulation is encouraged to escape from local energy minima and explore other conformational states. bohrium.comacs.org This method has been successfully applied to map the free energy landscape of monosaccharides, revealing the relative populations of different conformers and the energy barriers for interconversion between them. acs.org

Molecular Mechanics and Molecular Dynamics Simulations for Conformational Prediction

While quantum mechanical methods are highly accurate, their computational cost can be prohibitive for studying the dynamics of molecules over longer timescales. Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations offer a computationally less expensive alternative. arxiv.orguib.no These methods use classical force fields, such as AMBER or GLYCAM for carbohydrates, to model the interactions between atoms. acs.org

MD simulations track the atomic motions of a molecule over time by solving Newton's equations of motion, providing a detailed picture of its conformational dynamics. frontiersin.orgspringernature.com For α-L-arabinopyranose, MD simulations can predict the distribution of ring conformers, the flexibility of the pyranose ring, and the orientation of its hydroxyl groups. acs.orgjlu.edu.cn The results from MD simulations can be validated by comparing predicted properties, like vicinal proton-proton coupling constants (³JH,H), with experimental data obtained from NMR spectroscopy. acs.org

Conformational Free Energy Landscapes (FELs) and Ring Dynamics

A Conformational Free Energy Landscape (FEL) is a multidimensional surface that represents the free energy of a molecule as a function of specific conformational coordinates. researcher.lifenih.govamanote.com For α-L-arabinopyranose, the FEL is typically plotted against the puckering coordinates that describe the shape of the pyranose ring. These landscapes reveal the most stable conformations as deep energy wells (minima) and the transition pathways between them. acs.org

The FEL for a related sugar, α-L-arabinofuranose, shows that its conformers lie within a relatively narrow energy window of about 5 kcal/mol, making most conformations thermally accessible. acs.org Similar analyses for pyranoses like α-L-arabinopyranose map the interconversion pathways between chair (e.g., ⁴C₁) and boat/skew-boat (e.g., B₃,o) conformations, identifying the transition states and calculating the associated energy barriers. nih.gov This provides critical insight into the intrinsic flexibility and dynamic behavior of the sugar ring.

ParameterDescriptionIllustrative Value (for a similar pyranose)
Conformational States Stable or metastable shapes of the pyranose ring.⁴C₁, ²Sₒ, B₃,o, ¹S₃ chairs, skew-boats, and boats. nih.gov
Energy Barrier The energy required to convert from one conformation to another.The interconversion between ⁴C₁ and B₃,o can have an energy barrier of ~5.21 kcal/mol. nih.gov
Relative Energy The energy difference between various conformers.The ⁴C₁, ²Sₒ, and B₃,o conformers can have similar energies, while others like ¹S₃ may be higher. nih.gov

Pseudorotational Analysis of Pyranose Rings

While pseudorotational analysis was originally developed for five-membered furanose rings, the principles of describing ring puckering can be extended to six-membered pyranose rings like that of α-L-arabinopyranose. The conformation of a pyranose ring is defined by three puckering coordinates (Q, θ, and φ), which specify the amplitude of puckering and the position of the ring on the conformational sphere.

This analysis allows for a systematic description of all possible chair, boat, and intermediate skew-boat conformations. For example, the two primary chair conformations of L-arabinopyranose are the ¹C₄ and ⁴C₁ forms. The interconversion between these chairs proceeds through a series of boat and skew-boat intermediates, which can be mapped as a path on the surface of the conformational sphere.

Quantum Mechanical Calculations of Non-Covalent Interactions within Glycan Structures

Non-covalent interactions, particularly intramolecular hydrogen bonds between hydroxyl groups, play a defining role in the conformational stability of α-L-arabinopyranose. Quantum mechanical calculations, such as DFT, are essential for accurately modeling these weak interactions. mdpi.com

These calculations can determine the strength and geometry of hydrogen bonds in different conformers. The network of hydrogen bonds influences the relative energies of the chair and boat conformations and dictates the preferred orientations of the hydroxyl groups. Understanding these interactions is critical for predicting how α-L-arabinopyranose interacts with other molecules, such as enzymes or other sugar units in a polysaccharide chain. mdpi.com

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods provide experimental data that is indispensable for determining the three-dimensional structure of molecules and validating computational models. eurekaselect.comjchps.com A combination of techniques is often used to fully characterize the structure of α-L-arabinopyranose.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of carbohydrates in solution. nih.govnih.gov One-dimensional (1D) ¹H NMR spectra provide information on the chemical environment of each proton, while two-dimensional (2D) experiments like COSY, HSQC, and HMBC reveal connectivity between atoms. mdpi.comwpmucdn.com For α-L-arabinopyranose, key NMR parameters such as chemical shifts and ³JH,H coupling constants can be used to determine the anomeric configuration (α), identify the ring conformation (e.g., ¹C₄ or ⁴C₁), and establish the sequence and linkage in oligosaccharides. nih.govmdpi.com

X-ray crystallography provides precise information about the arrangement of atoms in a solid-state crystal. nih.govresearchgate.net Single-crystal X-ray diffraction analysis of L-arabinose has revealed that it crystallizes in a six-membered pyranose ring form. nih.govacs.org The resulting data includes exact bond lengths, bond angles, and torsion angles, defining the molecule's conformation in the crystal lattice. This technique also elucidates intermolecular interactions, such as hydrogen bonding patterns, that stabilize the crystal structure. acs.org

Chiroptical spectroscopy, such as Circular Dichroism (CD), is sensitive to the chirality of a molecule and can provide information about its conformation in solution. nih.gov The CD spectrum of a sugar is influenced by its ring conformation and the orientation of its substituent groups. By comparing experimental CD spectra with those predicted from computational models, it is possible to gain further insight into the conformational preferences of α-L-arabinopyranose in solution. nih.gov

TechniqueInformation ObtainedExample Application for α-L-Arabinopyranose
NMR Spectroscopy Connectivity, anomeric configuration, ring conformation, sequence in oligosaccharides.1D and 2D NMR are used to assign proton and carbon signals and determine the α-linkage in derivatives. mdpi.comhmdb.ca
X-ray Crystallography Precise atomic coordinates, bond lengths, bond angles, solid-state conformation.Determines the pyranose ring conformation and intermolecular hydrogen bonding in the crystalline state. nih.govacs.org
Chiroptical Spectroscopy Information on molecular chirality and conformation in solution.Confirms conformational averaging in solution by comparing spectra of related monosaccharides and disaccharides. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Linkage and Conformation Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural elucidation of carbohydrates, including α-L-arabinopyranose. It provides invaluable information on the monosaccharide composition, anomeric configurations, glycosidic linkages, and the three-dimensional conformation of oligosaccharides in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is typically employed to achieve a comprehensive analysis.

1D NMR Spectra:

¹H-NMR: The proton NMR spectrum provides initial information on the number and nature of the monosaccharide residues. The anomeric protons (H-1) typically resonate in a distinct downfield region (δ 4.5-5.5 ppm), and their coupling constants (³J(H1,H2)) are indicative of the anomeric configuration. For α-L-arabinopyranose, a smaller coupling constant is characteristic of an axial-equatorial relationship between H-1 and H-2.

¹³C-NMR: The carbon NMR spectrum reveals the number of carbon atoms and provides information about the anomeric configuration and ring form. The anomeric carbon (C-1) of α-L-arabinopyranose resonates at a characteristic chemical shift.

2D NMR Spectra:

COSY (Correlation Spectroscopy): This experiment establishes correlations between protons that are directly coupled to each other, typically within the same sugar residue. It is instrumental in assigning the proton resonances of the sugar ring by tracing the connectivity from the anomeric proton.

TOCSY (Total Correlation Spectroscopy): TOCSY extends the correlations observed in COSY to the entire spin system of a monosaccharide residue. This is particularly useful for assigning overlapping proton signals.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton with its directly attached carbon atom. This experiment is crucial for assigning the carbon resonances of the sugar ring.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range correlations between protons and carbons separated by two or three bonds. This is the primary method for determining the glycosidic linkage positions between sugar residues in an oligosaccharide. For instance, a correlation between the anomeric proton of one residue and a carbon of the adjacent residue establishes the linkage point.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. Inter-residue NOEs are particularly important for determining the conformation around the glycosidic linkage.

The conformational preference of the arabinopyranose ring, typically between the ⁴C₁ and ¹C₄ chair conformations, can be inferred from the analysis of proton-proton coupling constants. nih.gov For instance, the coupling constants between adjacent ring protons can be used to estimate the dihedral angles, which in turn define the ring pucker.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (ppm) for an α-L-arabinopyranose residue.

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
15.2399.47
23.5071.19
33.6675.16
43.9474.54
53.83 / 3.7869.09

Note: Chemical shifts can vary depending on the solvent, temperature, and the specific structure of the oligosaccharide. bmrb.io

Electrospray Ionization Mass Spectrometry (ESI-MSn) for Oligosaccharide Fragmentation and Derivatization Analysis

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is highly effective for the analysis of non-volatile and thermally labile molecules like oligosaccharides. nih.gov When coupled with tandem mass spectrometry (MSn), it provides detailed structural information, including the sequence of monosaccharides, branching patterns, and the location of modifications. nih.gov

In ESI-MS, oligosaccharides are typically ionized by forming adducts with cations such as Na⁺ or K⁺, or by deprotonation in negative ion mode. nih.govmdpi.com The resulting molecular ions can then be subjected to collision-induced dissociation (CID) to induce fragmentation. The fragmentation of oligosaccharides primarily occurs at the glycosidic bonds, leading to the formation of B, C, Y, and Z ions, following the nomenclature of Domon and Costello. Cross-ring cleavages (A and X ions) can also occur and provide information about the linkage positions. nih.gov

The fragmentation pattern is influenced by the type of monosaccharide, the linkage position, and the stereochemistry. For instance, the presence of an arabinose residue in an oligosaccharide will influence the fragmentation pathways. nih.gov The analysis of these fragment ions allows for the reconstruction of the oligosaccharide sequence.

Derivatization in ESI-MSn:

To enhance the sensitivity and to obtain more definitive structural information, oligosaccharides are often derivatized prior to ESI-MSn analysis. Common derivatization strategies include:

Permethylation: This involves replacing all the acidic protons of the hydroxyl groups with methyl groups. Permethylation increases the hydrophobicity of the molecule, improving its ionization efficiency and directing fragmentation to the glycosidic linkages, which simplifies the interpretation of the spectra. nih.gov

Silylation: Similar to permethylation, silylation with reagents like trimethylsilyl (B98337) (TMS) ethers increases volatility and can be useful for certain analyses. nist.gov

Reductive Amination: This method is used to label the reducing end of an oligosaccharide with a chromophore or a fluorophore, which can improve detection and provide a specific fragmentation site.

The choice of derivatization method depends on the specific analytical goal. For example, permethylation is often the method of choice for detailed sequencing of complex oligosaccharides. nih.gov

Table 2: Common Fragment Ions Observed in ESI-MSn of Oligosaccharides.

Ion TypeCleavage SiteInformation Provided
B, CGlycosidic bond (non-reducing end)Sequence from the non-reducing end
Y, ZGlycosidic bond (reducing end)Sequence from the reducing end
A, XCross-ring cleavageLinkage position information

X-ray Crystallography for Three-Dimensional Structure Determination

X-ray crystallography is a powerful technique that provides the precise three-dimensional atomic coordinates of a molecule in its crystalline state. arxiv.org For α-L-arabinopyranose and its derivatives, this method can definitively determine the absolute configuration, ring conformation, and the precise bond lengths and angles.

To obtain a crystal structure, a single crystal of the compound of sufficient size and quality is required. The crystal is then exposed to a beam of X-rays, and the resulting diffraction pattern is collected. The analysis of the diffraction pattern allows for the calculation of the electron density map of the molecule, from which the atomic positions can be determined.

Studies on the crystal structure of L-arabinose have revealed that in the solid state, it exists in the pyranose form. The crystal structure of β-L-arabinopyranose, for example, has been determined to have an orthorhombic unit cell with the space group P2₁2₁2₁. acs.orgnih.gov Within the crystal lattice, the molecules are held together by a network of intermolecular hydrogen bonds. acs.orgnih.gov

The detailed structural information obtained from X-ray crystallography is invaluable for:

Confirming the stereochemistry: It provides unambiguous proof of the α- or β-anomeric configuration and the L-configuration of the sugar.

Determining the preferred ring conformation: In the solid state, the chair conformation (e.g., ¹C₄ or ⁴C₁) of the pyranose ring can be precisely defined.

Understanding intermolecular interactions: The hydrogen bonding patterns and packing arrangements in the crystal provide insights into how these molecules interact with each other.

Validating computational models: Experimental crystal structures serve as a benchmark for validating and refining computational models of carbohydrate structures.

While X-ray crystallography provides a static picture of the molecule in the solid state, this information is highly complementary to the solution-state conformational information obtained from NMR spectroscopy.

Table 3: Example Crystallographic Data for a Derivative of L-Arabinose.

ParameterValue
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)6.78
b (Å)7.82
c (Å)12.55
α (°)90
β (°)90
γ (°)90

Note: The values presented are for illustrative purposes and can vary for different derivatives of α-L-arabinopyranose. acs.org

Interactions of α L Arabinopyranose with Biological Macromolecules

Carbohydrate-Binding Proteins (CBPs) and Carbohydrate-Binding Modules (CBMs)

Carbohydrate-Binding Proteins (CBPs) are a broad class of proteins that exhibit specific affinity for carbohydrates. A distinct group within this class are the Carbohydrate-Binding Modules (CBMs), which are non-catalytic domains found appended to carbohydrate-active enzymes. cazy.org The primary role of CBMs is to increase the enzyme's efficiency by targeting it to the correct polysaccharide substrate. bohrium.com

The most well-characterized protein that binds the pyranose form of L-arabinose is the periplasmic L-arabinose-binding protein (ABP) from Escherichia coli. nih.gov High-resolution crystal structures of ABP in complex with its ligand have provided exceptional insight into the molecular basis of specificity. rcsb.org The protein consists of two distinct globular domains connected by a flexible hinge, which form a deep cleft where the sugar binds. nih.govresearchgate.net

This binding pocket is exquisitely shaped to accommodate the specific stereochemistry of L-arabinopyranose, including its characteristic axial hydroxyl group at the C4 position (axial O4). The specificity is achieved through a network of hydrogen bonds and van der Waals interactions between the sugar's hydroxyl groups and amino acid residues in the binding site. The structure reveals that the protein can uniquely accommodate both the α and β anomers of L-arabinopyranose. rcsb.orgias.ac.in Key interactions involve an aspartate residue that forms crucial hydrogen bonds, and aromatic residues that provide a nonpolar surface for hydrophobic stacking interactions with the sugar ring. ias.ac.in

Below is a summary of the key interactions that define the specificity of E. coli ABP for L-arabinopyranose, derived from structural studies.

Interacting ResidueType of InteractionTarget on α-L-Arabinopyranose
Asp-89Hydrogen BondO1 (anomeric hydroxyl) and O2
Lys-10Hydrogen BondO2 and O3
Asn-205Hydrogen BondO4 (axial) and O5 (ring oxygen)
Asn-232Hydrogen BondO3 and O4 (axial)
Glu-14Hydrogen BondO1 (anomeric hydroxyl)
Arg-151Hydrogen BondO4 (axial) and O5 (ring oxygen)
Phe-16, Trp-17van der Waals ContactC-H groups of the pyranose ring
Data derived from structural analysis of E. coli L-arabinose-binding protein.

The E. coli L-arabinose-binding protein (ABP) is a classic example of a CBP that recognizes and binds the free α-L-arabinopyranose monosaccharide as part of a transport system. biorxiv.org However, in nature, arabinose is most commonly found as a component of complex plant cell wall polysaccharides like hemicelluloses (arabinoxylans) and pectins (arabinans). biorxiv.org In these polymers, the arabinose unit is almost exclusively in the furanose ring form (α-L-arabinofuranose).

Consequently, the Carbohydrate-Binding Modules (CBMs) that have evolved to recognize terminal and side-chain arabinose on polysaccharides are specific for the α-L-arabinofuranose configuration. A prominent example is the CBM42 family, which is found in many microbial α-L-arabinofuranosidases and specifically binds to terminal L-arabinofuranosyl residues. cazypedia.orgnih.gov The recognition of terminal α-L-arabinopyranose moieties by CBMs is not a widely documented phenomenon, as this sugar form is not a common constituent of the exterior of polysaccharides.

While this is a general principle for many modular glycoside hydrolases, the specific and well-studied examples relevant to arabinose-degrading enzymes involve CBMs that target α-L-arabinofuranose. For instance, the CBM42 module targets its partner α-L-arabinofuranosidase to arabinoxylan, facilitating the cleavage of arabinofuranose side chains. cazypedia.org A comparable system where a CBM specifically recognizes α-L-arabinopyranose to enhance enzymatic hydrolysis has not been structurally and functionally characterized in detail.

Calcium ions (Ca²⁺) play a critical role in the structure and function of many proteins, including a large class of carbohydrate-binding proteins known as C-type lectins, where calcium is directly involved in coordinating the sugar ligand. nih.gov In some advanced regulatory mechanisms, calcium binding can induce protein oligomerization, which in turn modulates ligand affinity and downstream signaling.

However, this specific mode of regulation—calcium-mediated oligomerization that affects binding—has not been documented for proteins with a defined specificity for α-L-arabinopyranose. The extensively studied E. coli L-arabinose-binding protein does not require calcium for its function. nih.gov While calcium is a key player in many aspects of carbohydrate recognition, its role in mediating oligomerization of α-L-arabinopyranose-specific proteins is not an established mechanism.

Lectin Recognition and Binding Specificity

Lectins are a diverse group of carbohydrate-binding proteins of non-immune origin that can agglutinate cells or precipitate glycoconjugates. mdpi.com They exhibit a wide range of specificities for different monosaccharides and oligosaccharides, which are dictated by the architecture of their binding sites. nih.govacs.org High-affinity interactions are well-documented for lectins specific to D-mannose, D-galactose, N-acetylglucosamine, and L-fucose, among others. mdpi.com

Despite this diversity, lectins that demonstrate high and specific affinity for L-arabinose, particularly in its α-L-arabinopyranose form, are not prominent in the scientific literature. While some studies on complex arabinogalactan (B145846) proteins have utilized lectin affinity chromatography, the specificity is often directed towards the galactan backbone rather than the arabinose units. nih.gov Comprehensive screening studies and databases of lectin specificity rarely list α-L-arabinopyranose as a primary ligand for well-characterized lectins. acs.org

Elucidation of Carbohydrate-Protein Interaction Modes

The detailed understanding of how proteins recognize and bind carbohydrates is achieved through a combination of structural biology and biophysical techniques. The interaction between α-L-arabinopyranose and the E. coli L-arabinose-binding protein (ABP) serves as a textbook model for elucidating these interaction modes.

X-ray Crystallography: This has been the most powerful tool in studying this interaction. The determination of the crystal structure of the ABP-arabinose complex to a very high resolution (1.7 Å) provided an atomic-level map of the binding site. rcsb.org This structural data allowed for the precise identification of every amino acid residue involved in binding, the exact hydrogen-bonding network, the role of water molecules, and the hydrophobic contacts that together confer the protein's high affinity and specificity. ias.ac.incapes.gov.br

Thermodynamic Analysis: Biophysical methods such as isothermal titration calorimetry (ITC) have been used to measure the thermodynamic parameters of the binding event. These experiments directly measure the heat released or absorbed during binding, allowing for the calculation of key values that describe the interaction.

Thermodynamic ParameterValue for L-Arabinose Binding to ABPSignificance
Association Constant (K_a) ~1.7 x 10⁶ M⁻¹Indicates a high-affinity interaction.
Dissociation Constant (K_d) ~0.6 µMThe concentration at which half the protein is bound; a low value signifies strong binding.
Enthalpy Change (ΔH) -15.3 kcal/molA large negative value indicates the binding is enthalpically driven and energetically favorable, likely due to strong hydrogen bond formation.
Entropy Change (ΔS) NegativeAn unfavorable entropy change, likely due to the ordering of the ligand and protein side chains upon binding.
Thermodynamic data for the E. coli L-arabinose-binding protein.

By combining the structural detail from crystallography with the energetic data from calorimetry, a complete picture emerges. The large, favorable enthalpy change (ΔH) can be directly attributed to the formation of the extensive and highly specific network of hydrogen bonds observed in the crystal structure, confirming that these interactions are the primary driving force for binding.

Characterization of Non-Covalent Interactions (e.g., CH/π bonds, Hydrogen Bonding Networks)

Non-covalent interactions are the primary drivers of the formation of α-L-arabinopyranose-protein complexes. nih.gov While individually weak, the cumulative effect of multiple such interactions dictates the stability and three-dimensional structure of the bound complex. youtube.com Key among these are CH/π interactions and extensive hydrogen bonding networks. mdpi.comnih.gov

CH/π Interactions: This type of weak hydrogen bond occurs between a "soft acid" C-H group from the carbohydrate and the "soft base" of an aromatic π-electron system from an amino acid side chain. rsc.org Many carbohydrate-binding proteins, including lectins and enzymes, feature aromatic amino acid residues such as tryptophan, tyrosine, and phenylalanine in their binding sites. mdpi.comnih.gov These residues can engage in stacking interactions with the pyranose ring of the sugar. mdpi.com Tryptophan is the most frequently observed aromatic residue in carbohydrate-binding sites, followed by tyrosine. nih.govrsc.org These CH/π stacking interactions are a significant source of binding energy and contribute to the proper orientation of the ligand within the binding pocket. nih.govnih.gov For instance, the arabinose-binding protein utilizes a tryptophan residue that engages in a stacking interaction with the bound sugar. nih.gov The physical nature of these interactions is primarily based on dispersion forces, which are modulated by electrostatics. mdpi.com

Hydrogen Bonding Networks: The hydroxyl (-OH) groups of α-L-arabinopyranose are pivotal for its interaction with proteins, acting as both hydrogen bond donors and acceptors. mdpi.com According to computational analysis, the L-arabinose molecule has four hydrogen bond donors and five acceptors. nih.gov These groups form intricate and highly specific networks of hydrogen bonds with polar amino acid residues (e.g., Aspartate, Glutamate, Asparagine, Glutamine) and with the protein backbone. youtube.comnih.gov These networks are highly cooperative and sensitive to the precise geometry of the interacting atoms, playing a critical role in determining the specificity and stability of the biomolecular complex. nih.gov The saturation of the hydrogen bonding potential for buried polar groups is a key challenge and a defining feature of stable protein-carbohydrate interfaces. nih.gov

Table 1: Key Non-Covalent Interactions Involving α-L-Arabinopyranose
Interaction TypeArabinopyranose Moiety InvolvedProtein Moiety InvolvedSignificance in Binding
CH/π StackingC-H bonds of the pyranose ringAromatic rings of Tryptophan (Trp), Tyrosine (Tyr), Phenylalanine (Phe)Contributes to binding energy and correct ligand orientation. nih.govnih.gov
Hydrogen BondingAxial and equatorial hydroxyl (-OH) groupsSide chains of polar amino acids (Asp, Glu, Asn, Gln); Backbone carbonyl and amide groupsProvides specificity and stability through directional interactions. nih.govmdpi.com
Van der Waals ForcesEntire surface of the moleculeAtoms in the protein binding pocketContributes to overall binding affinity through close packing and shape complementarity. youtube.comjlu.edu.cn

Computational Prediction and Modeling of Binding Events

Computational methods have become indispensable tools for investigating the interactions between carbohydrates and proteins at an atomic level. nih.gov Techniques such as molecular docking and molecular dynamics (MD) simulations provide detailed insights into binding modes, affinities, and the dynamic nature of these complexes. nih.govresearchgate.net

Molecular Docking: This computational technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov Docking algorithms sample a vast number of possible conformations and use a scoring function to estimate the binding affinity, typically expressed as a free energy of binding (ΔG) in kcal/mol. nih.govunimas.my Lower ΔG values indicate a higher predicted binding affinity. nih.gov Studies on glycoside hydrolase (GH) family 51 α-l-arabinofuranosidases, for example, have used homology modeling and molecular docking to demonstrate that the substrate-binding site can precisely accommodate a terminal arabinose moiety. nih.gov Such analyses help identify key amino acid residues involved in hydrogen bonding and other stabilizing interactions. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations offer a dynamic view of protein-ligand interactions by simulating the physical movements of atoms and molecules over time. nih.govfrontiersin.org These simulations provide valuable information on the conformational flexibility of the protein and the ligand, the stability of the complex, and the lifetime of specific interactions like hydrogen bonds. jlu.edu.cnmdpi.com For example, a 60-nanosecond MD simulation of the arabinose-binding protein (ABP) complexed with arabinose revealed how mutations far from the binding site could alter van der Waals interactions and the protein's internal motions, thereby affecting ligand binding. jlu.edu.cn MD simulations can also elucidate the role of water molecules in mediating protein-ligand contacts, which is often crucial for the stability of the complex. frontiersin.org

Table 2: Examples of Computational Studies on Arabinose-Protein Interactions
Protein/System StudiedComputational MethodKey FindingsReference
Arabinose-Binding Protein (ABP)Molecular Dynamics (MD) SimulationA mutation (Met108→Leu108) significantly changed van der Waals interactions, affecting the protein's internal motion and interaction with the arabinose ligand. jlu.edu.cn
Maize α-l-arabinofuranosidases (GH51 family)Homology Modeling & Molecular DockingThe substrate binding site is well-suited to accommodate terminal arabinofuranose; arabinoxylan was identified as a more favorable ligand than arabinan (B1173331) for these enzymes. nih.gov
SARS-CoV-2 nsp10-nsp16 complexMolecular DockingScreening of natural compounds identified ligands with binding energies ranging from -6.0 to -11.8 kcal/mol, highlighting key hydrogen bond interactions with specific amino acids. nih.gov

Advanced Research Methodologies and Glycoscience Applications

High-Throughput Screening (HTS) in Enzyme Discovery and Characterization

High-throughput screening (HTS) has become an indispensable tool for the rapid discovery and functional characterization of enzymes, such as arabinosidases, which are crucial for the breakdown of arabinose-containing polysaccharides. rsc.org These methods facilitate the screening of large libraries of enzymes or substrates, accelerating the identification of candidates with desired activities. rsc.orgmdpi.com

Mass spectrometry (MS) has emerged as a powerful platform for HTS of enzyme activity due to its sensitivity, speed, and label-free nature. embopress.org MS-based assays can directly measure the conversion of a substrate to a product by detecting the mass difference. scispace.com This approach is particularly valuable for characterizing glycosidases, where traditional chromogenic or fluorogenic substrates may not accurately reflect the enzyme's activity on natural polysaccharides. scispace.com

Recent developments in MS technology, including automated systems coupled with robotic liquid handling, allow for the rapid screening of enzyme libraries against a panel of potential substrates, such as methyl glycosides. scispace.com Techniques like electrospray ionization mass spectrometry (ESI-MS) and matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF MS) are frequently employed. scispace.comnih.gov These methods have been successfully used to identify and characterize the biochemical function of putative glycosidases, including those active on arabinose-containing substrates. scispace.com The ability to perform these assays in a high-throughput manner significantly accelerates the discovery of novel enzymes for biotechnological applications. embopress.orgfrontiersin.org

Mass Spectrometry TechniquePrincipleApplication in Arabinosidase ScreeningAdvantages
Electrospray Ionization (ESI-MS)Soft ionization technique that produces ions from macromolecules, allowing for the analysis of intact biomolecules.Detects the mass change corresponding to the cleavage of arabinose from a substrate.High sensitivity, suitable for complex mixtures, label-free. scispace.com
Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF MS)Soft ionization technique where a laser strikes a matrix of small molecules to create ions from a biomolecule.Used for the quantitative analysis of N-glycans after derivatization, including those containing arabinose. nih.govHigh throughput, tolerant of salts and buffers, suitable for large molecules.

DNA Sequencer-Aided Fluorophore-Assisted Carbohydrate Electrophoresis (DSA-FACE) is a high-resolution technique for analyzing the substrate specificity of carbohydrate-active enzymes, including α-L-arabinofuranosidases. nih.govresearchgate.net This method involves labeling the reducing ends of oligosaccharides with a fluorescent dye and then separating them by capillary electrophoresis using automated DNA sequencing equipment. nih.govwikipedia.orgnih.gov

DSA-FACE offers several advantages over traditional methods like ionic chromatography, including picomolar sensitivity, reduced analysis time, and the ability to determine the degree of polymerization and the binding site of substituents like arabinose. nih.govresearchgate.net The technique has been successfully used to elucidate the specificities of various α-L-arabinofuranosidases for different (arabino)xylo-oligosaccharides ((A)XOS). nih.govresearchgate.net For instance, it has been used to differentiate the activity of enzymes that target arabinofuranosyl monomers at different positions on the xylose backbone. nih.govresearchgate.net

Glycoinformatics and Computational Approaches for Glycan Research

Glycoinformatics combines computational and informational tools to decipher the complex world of glycans. nih.gov Several databases, such as GlyCosmos, GlyTouCan, and the Carbohydrate Structure Database (CSDB), serve as repositories for glycan structures, including those containing arabinose. glycosmos.orgmdpi.comglyco.ac.ruglycoinfo.org These resources are essential for researchers to search, compare, and analyze glycan data. glycosmos.org

Computational approaches, such as molecular dynamics (MD) simulations and docking studies, provide insights into the structure-function relationships of arabinose-containing polysaccharides and the enzymes that act on them. frontiersin.org MD simulations can reveal the conformational dynamics and stability of arabinoxylans and their interactions with other molecules. frontiersin.org Docking studies help to predict the binding modes of arabinose-containing ligands to the active sites of enzymes like α-L-arabinofuranosidases, aiding in the understanding of their substrate specificity. frontiersin.orgacs.org

Applications as Chiral Building Blocks in Complex Organic Synthesis

L-arabinose, with its well-defined stereochemistry, is a valuable chiral starting material in the stereoselective synthesis of a wide range of complex organic molecules. frontiersin.orgnih.gov Its applications extend to the synthesis of bioactive compounds, including nucleoside analogues with antiviral and antitumor properties. researchgate.net The inherent chirality of L-arabinose allows for the construction of molecules with specific stereoisomeric forms, which is often crucial for their biological activity.

The synthesis of L-glucose derivatives from L-arabinose is one such example, where stereoselective reactions are employed to create complex carbohydrate structures. researchgate.net Furthermore, chemo-enzymatic methods are being developed to synthesize nucleotide sugars like UDP-β-L-arabinose, which are important substrates for glycosyltransferases in the biosynthesis of polysaccharides. frontiersin.org These synthetic strategies often involve the use of protecting groups to selectively modify the hydroxyl groups of the arabinose ring, enabling precise control over the final product's structure. nih.gov

Development of Polysaccharide-Based Materials Utilizing Arabinose Polymers

Polysaccharides containing arabinose, such as arabinoxylan, are increasingly being explored for the development of advanced biomaterials. probiologists.comnih.gov Arabinoxylans, which are major components of the cell walls of cereals, can be cross-linked to form hydrogels. probiologists.comrsc.orgrsc.org These hydrogels have potential applications in various fields, including as colon-targeted delivery systems for drugs and in tissue engineering. probiologists.comresearchgate.net

The properties of these arabinoxylan-based materials can be tailored by controlling the cross-linking process and by incorporating other components like cellulose (B213188) nanofibers or graphene oxide. nih.govrsc.orgrsc.org For example, the addition of cellulose nanofibers can significantly enhance the swelling capacity and compressive strength of arabinoxylan hydrogels. rsc.orgrsc.org These materials are attractive due to their biocompatibility, biodegradability, and the abundance of the raw materials. nih.govrsc.org

Arabinose-Containing PolymerMaterial TypeCross-linking/Modification MethodPotential Applications
Arabinoxylan (AX)HydrogelOxidative cross-linking of ferulic acid residues. probiologists.comColon-targeted drug delivery, tissue engineering scaffolds. probiologists.comresearchgate.net
Lignin-containing Arabinoxylan (AX) with Cellulose Nanofibers (CNF)Aerogel/HydrogelCross-linking with citric acid. rsc.orgrsc.orgSoft tissue engineering. rsc.orgrsc.org
Arabinoxylan (ARX) with Graphene Oxide (GO) and Polyvinyl Alcohol (PVA)Composite HydrogelCross-linking with tetraethyl orthosilicate (B98303) (TEOS). nih.govSkin tissue engineering, wound healing. nih.gov

Analytical Reference Standards for Glycomics Research

L-arabinose serves as an essential analytical reference standard in glycomics and carbohydrate analysis. uhplcs.comextrasynthese.comcarlroth.com High-purity L-arabinose is used for the calibration of analytical instruments and for the quantification of monosaccharide content in various samples, including food, pharmaceuticals, and biological materials. uhplcs.commegazyme.comnih.gov It is a critical component in methods like high-performance liquid chromatography (HPLC) and gas chromatography (GC) for the accurate identification and quantification of arabinose in complex mixtures. uhplcs.com

In quantitative glycomics, stable isotope-labeled arabinose can be used as an internal standard to improve the accuracy and reproducibility of mass spectrometry-based analyses. nih.govpremierbiosoft.comresearchgate.net Isotopic labeling strategies, such as using ¹³C-labeled reagents, allow for the precise relative quantification of glycans between different samples. nih.govnih.govumd.edu The availability of well-characterized L-arabinose standards is fundamental for ensuring the reliability and comparability of data in glycoscience research. uhplcs.com

Q & A

Q. What spectroscopic methods are most reliable for identifying alpha-L-arabinopyranose in plant-derived polysaccharides?

this compound is commonly identified using nuclear magnetic resonance (NMR) spectroscopy, particularly 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR, to resolve its characteristic anomeric proton signals (δ 4.5–5.5 ppm) and carbon chemical shifts. Methylation analysis coupled with gas chromatography-mass spectrometry (GC-MS) can confirm linkage patterns by identifying partially methylated alditol acetates . For quantification, high-performance anion-exchange chromatography with pulsed amperometric detection (HPAEC-PAD) is preferred due to its sensitivity for neutral monosaccharides .

Q. How can researchers distinguish this compound from its stereoisomers in structural studies?

Distinguishing stereoisomers requires chiral chromatography or enzymatic assays. For example, arabinofuranosidases selectively hydrolyze arabinofuranose residues, leaving arabinopyranose intact. Polarimetry and circular dichroism (CD) spectroscopy are also used to compare optical rotation and electronic transitions specific to the α-L configuration . X-ray crystallography provides definitive stereochemical resolution but requires high-purity crystalline samples .

Q. What extraction protocols optimize this compound yield from lignocellulosic biomass?

Sequential extraction with hot water (80–100°C) followed by alkaline treatment (e.g., 4% NaOH) maximizes solubilization of arabinoxylans containing this compound. Acid hydrolysis (2M TFA, 120°C, 1–2 hours) is then applied to release monosaccharides. Yield optimization requires monitoring degradation products (e.g., furfural) via HPLC to avoid over-hydrolysis .

Advanced Research Questions

Q. How can contradictions in stereochemical data for this compound-containing glycans be resolved?

Contradictions often arise from overlapping NMR signals or incomplete enzymatic digestion. Strategies include:

  • Multi-dimensional NMR : 1H^{1}\text{H}-13C^{13}\text{C} HSQC and NOESY experiments to resolve overlapping anomeric signals.
  • Enzymatic profiling : Use of α-L-arabinopyranosidases (e.g., from Aspergillus niger) to validate residue specificity.
  • Molecular dynamics simulations : To model glycan conformations and validate experimental data .

Q. What experimental designs address low reproducibility in enzymatic synthesis of this compound conjugates?

Reproducibility issues in glycosylation reactions can be mitigated by:

  • Controlled water activity : Use of molecular sieves or solvent systems (e.g., tert-butanol) to minimize hydrolysis.
  • Glycosynthase engineering : Mutant enzymes (e.g., E358S β-glucosidase) that avoid product inhibition.
  • Real-time monitoring : Employing inline FTIR or LC-MS to track reaction progress and optimize conditions .

Q. How can researchers evaluate the role of this compound in host-microbe interactions methodologically?

  • Metabolic labeling : Incubate microbes (e.g., Bacteroides spp.) with 13C^{13}\text{C}-labeled arabinopyranose to trace uptake and incorporation into microbial glycans.
  • Glycan microarray screening : Immobilize arabinopyranose-containing oligosaccharides to probe host receptor binding.
  • Knockout models : Use CRISPR-Cas9 to delete arabinopyranosyltransferases in plants or microbes and assess phenotypic changes .

Q. What computational tools are effective for modeling this compound conformation in molecular dynamics studies?

  • Force fields : GLYCAM06 and CHARMM36 are optimized for carbohydrate simulations.
  • Docking software : AutoDock Vina to predict interactions with enzymes like arabinanases.
  • QM/MM hybrid methods : To study transition states in glycosidic bond cleavage .

Data Analysis & Validation

Q. How should researchers statistically validate quantitative differences in this compound content across biological replicates?

  • ANOVA with post-hoc tests : For comparing means across ≥3 groups.
  • Principal component analysis (PCA) : To identify variability sources in GC-MS or HPAEC-PAD datasets.
  • Power analysis : Pre-experiment calculations to determine sample size (e.g., G*Power software) .

Q. What criteria ensure ethical reporting of this compound research under open-access frameworks?

  • FAIR principles : Data must be Findable, Accessible, Interoperable, and Reusable.
  • Deposition in repositories : Use platforms like GlyTouCan for glycomics data or Zenodo for raw spectra.
  • Plagiarism checks : Tools like iThenticate to avoid duplicate publication .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
alpha-L-arabinopyranose
Reactant of Route 2
alpha-L-arabinopyranose

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.